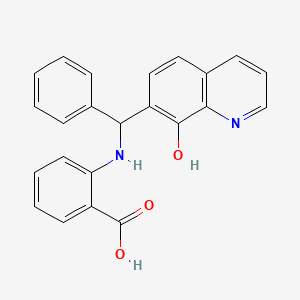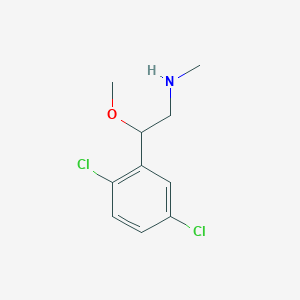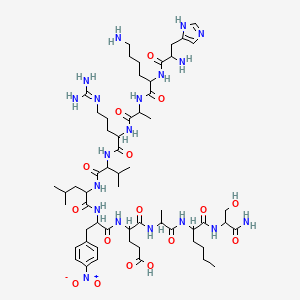
Hivproteasesubstrateiii
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV Protease Substrate III is a compound used in the study of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. This substrate is specifically designed to be cleaved by HIV-1 protease, allowing researchers to study the enzyme’s activity and develop inhibitors that can block its function, thereby preventing the virus from replicating.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HIV Protease Substrate III typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of HIV Protease Substrate III follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
化学反应分析
Types of Reactions
HIV Protease Substrate III primarily undergoes hydrolysis when acted upon by HIV-1 protease. This reaction involves the cleavage of peptide bonds within the substrate.
Common Reagents and Conditions
Reagents: HIV-1 protease enzyme, buffer solutions (e.g., phosphate buffer).
Conditions: Physiological pH (around 7.4), temperature (37°C).
Major Products
The major products of the hydrolysis reaction are smaller peptide fragments, which can be analyzed to determine the activity and specificity of the HIV-1 protease.
科学研究应用
HIV Protease Substrate III is extensively used in:
Biochemistry: To study the kinetics and mechanism of HIV-1 protease.
Drug Development: As a tool to screen and develop inhibitors that can block HIV-1 protease activity.
Molecular Biology: To understand the role of protease in the HIV life cycle and its interaction with other viral proteins.
Medicine: In the development of antiretroviral therapies targeting HIV-1 protease.
作用机制
HIV Protease Substrate III is designed to mimic the natural substrates of HIV-1 protease. When the enzyme binds to the substrate, it cleaves specific peptide bonds, resulting in the formation of smaller peptide fragments. This cleavage is essential for the maturation of viral proteins and the assembly of infectious virions. The substrate’s design allows researchers to study the enzyme’s activity and identify inhibitors that can block this process, thereby preventing viral replication.
相似化合物的比较
Similar Compounds
- HIV Protease Substrate I
- HIV Protease Substrate II
- HIV Protease Substrate IV
Uniqueness
HIV Protease Substrate III is unique in its specific sequence and structure, which makes it an ideal tool for studying the activity of HIV-1 protease. Compared to other substrates, it offers higher specificity and sensitivity, making it valuable in both basic research and drug development.
属性
IUPAC Name |
4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLUJTVRDIGPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H95N19O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475109 |
Source


|
| Record name | AGN-PC-00IZ1U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6693-36-3 |
Source


|
| Record name | AGN-PC-00IZ1U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-phenyl-2-[(Z)-[(3Z)-3-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]isoindol-1-ylidene]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12110527.png)
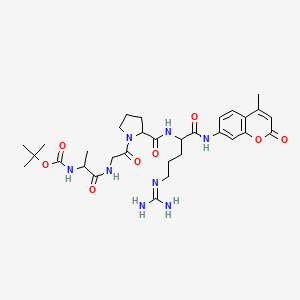

![3-Isoquinolinecarboxamide,n-[(1r)-1-[(4-chlorophenyl)methyl]-2-[4-(2,3-dihydro-1h-indol-7-yl)-1-piperazinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-,(3r)-](/img/structure/B12110543.png)
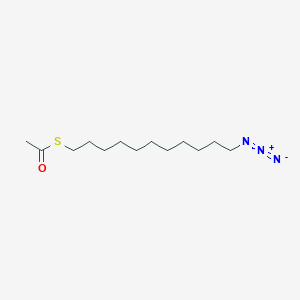

![[6-(trifluoromethyl)pyrazin-2-yl] trifluoromethanesulfonate](/img/structure/B12110562.png)
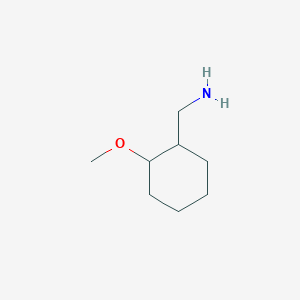
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)
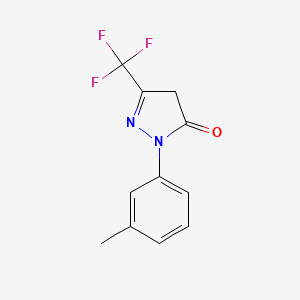
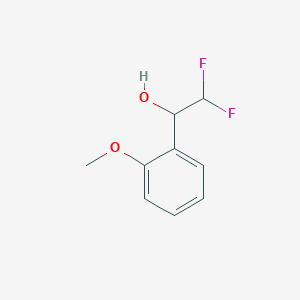
![4,12-Dimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B12110597.png)
